N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1H-indol-4-YL)urea
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Overview
Description
N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-4-YL)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a methylpropyl chain, and an indole moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-4-YL)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutylamine to form an amide intermediate. This intermediate is then reacted with 4-isocyanatoindole under controlled conditions to yield the desired urea derivative. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the urea bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-4-YL)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-4-YL)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-4-YL)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tubulin polymerization, which disrupts the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The indole moiety in the compound plays a crucial role in binding to the tubulin protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another urea derivative with similar structural features and biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: A compound with a similar dimethoxyphenyl group but different functional groups and biological properties.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N’-(1H-indol-4-YL)urea is unique due to its specific combination of a dimethoxyphenyl group, a methylpropyl chain, and an indole moiety
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-indol-4-yl)urea |
InChI |
InChI=1S/C21H25N3O3/c1-13(2)20(14-8-9-18(26-3)19(12-14)27-4)24-21(25)23-17-7-5-6-16-15(17)10-11-22-16/h5-13,20,22H,1-4H3,(H2,23,24,25) |
InChI Key |
QLSDLHLHTBYIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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